molecular formula C15H18N2O2 B222651 3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone CAS No. 178408-17-8

3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone

Cat. No. B222651
CAS RN: 178408-17-8
M. Wt: 258.32 g/mol
InChI Key: UXFWUUUFWRUKNL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone is a chemical compound that has been of great interest in the scientific community due to its unique properties. Also known as DMPO, this compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

DMPO exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
DMPO has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. These effects are thought to contribute to the compound's antitumor and antiviral properties.

Advantages and Limitations for Lab Experiments

DMPO has several advantages as a research tool, including its ability to selectively target cancer cells and its potential use as a photosensitizer in photodynamic therapy. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DMPO, including the development of new synthetic methods for the compound, the investigation of its potential use as a therapeutic agent for cancer and viral infections, and the exploration of its properties as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMPO and its effects on various signaling pathways in the body.

Synthesis Methods

DMPO can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with methylpiperazine in the presence of a catalyst. This reaction leads to the formation of DMPO, which can be purified using different techniques such as recrystallization or column chromatography.

Scientific Research Applications

DMPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. DMPO has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to destroy cancer cells.

properties

CAS RN

178408-17-8

Product Name

3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(3E)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one

InChI

InChI=1S/C15H18N2O2/c1-10-4-5-12(11(2)8-10)14(18)9-13-15(19)17(3)7-6-16-13/h4-5,8-9,16H,6-7H2,1-3H3/b13-9+

InChI Key

UXFWUUUFWRUKNL-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C)C

SMILES

CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C

synonyms

(3E)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2- one

Origin of Product

United States

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